molecular formula C20H18O6 B2926801 (Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate CAS No. 869076-95-9

(Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Cat. No.: B2926801
CAS No.: 869076-95-9
M. Wt: 354.358
InChI Key: GSHGGLQEEAEDBD-ZDLGFXPLSA-N
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Description

(Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a synthetically designed benzofuranone derivative of significant interest in medicinal chemistry and pharmacological research. This compound is offered strictly for research purposes and is not intended for diagnostic or therapeutic applications. Preliminary research on structurally related 5,6-dimethoxybenzofuran-3-one derivatives indicates potential as dual-acting inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with one study identifying a specific analogue (compound 5b) exhibiting potent AChE inhibition (IC50 = 52 ± 6.38 nM) . This mechanism is critically relevant for investigating novel therapeutic strategies for neurodegenerative conditions, particularly Alzheimer's disease, where modulation of cholinergic neurotransmission is a key target . Furthermore, the benzofuranone scaffold is recognized as a privileged structure in antimicrobial discovery. Recent studies on novel aurone derivatives, which share a core benzofuran moiety, have demonstrated potent, broad-spectrum activity against a range of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium botulinum , with minimum inhibitory concentration (MIC) values as low as 0.78 µM . The presence of specific substituents, such as methoxy groups on the benzofuran core, has been shown to be crucial for optimizing biological affinity and activity . Researchers can utilize this compound as a key intermediate or precursor for developing new chemical entities targeting enzyme inhibition or bacterial pathogens.

Properties

IUPAC Name

ethyl 2-[2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-7-5-4-6-13(16)10-18-20(22)15-9-8-14(23-2)11-17(15)26-18/h4-11H,3,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHGGLQEEAEDBD-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anticholinesterase properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core and subsequent modifications to introduce the ethyl acetate moiety. The general synthetic route can be summarized as follows:

  • Formation of Benzofuran Derivative : Starting from 6-methoxy-3-oxobenzofuran, the compound undergoes condensation reactions to form the ylidene derivatives.
  • Introduction of Ethyl Acetate Group : The final step involves esterification to yield the target compound.

Anticholinesterase Activity

A significant aspect of the biological activity of this compound is its anticholinesterase effect. Studies have shown that derivatives containing a benzofuran moiety exhibit potent inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease.

Table 1: Anticholinesterase Activity of Related Compounds

CompoundIC50 (nM)Reference
Compound 6b10 ± 6.87
(Z)-ethyl 2-(2-(6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetateTBDCurrent Study

The IC50 value indicates the concentration required to inhibit 50% of AChE activity, with lower values representing higher potency.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate cholinergic signaling pathways, potentially leading to improved cognitive function in models of neurodegeneration.

Structure-Activity Relationships (SAR)

The structural modifications on the benzofuran ring and the introduction of various substituents play a critical role in determining the biological activity of these compounds. For instance:

  • Methoxy Substituents : The presence of methoxy groups at specific positions on the benzofuran enhances AChE inhibition.
  • Ylidene Linkage : The ylidene structure is essential for maintaining activity against AChE, as it facilitates interaction with the enzyme's active site.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for AChE inhibition, revealing a strong correlation between specific structural features and increased potency against AChE .
  • Neuroprotective Screening : In vitro assays demonstrated that certain derivatives not only inhibited AChE but also provided protective effects on neuronal cells exposed to neurotoxic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Substituents (vs. Target) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Differences
Target Compound C21H20O6 6-methoxy, ethyl acetate 368.4 ~3.5* 6 Reference
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C23H18O5S 3-methylthiophene, benzyl ester 406.5 5.2 5 Sulfur atom increases hydrophobicity; benzyl ester enhances steric bulk.
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C22H22O5 4-tert-butylphenyl, methyl ester 366.4 5.2 5 tert-Butyl group increases logP; methyl ester reduces solubility.
(Z)-Ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C21H20O6 4-ethoxybenzylidene 368.4 ~3.5* 6 Ethoxy vs. methoxy: Alters electronic effects and metabolic stability.
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C13H11FO3S 5-fluoro, 7-methyl, methylsulfanyl 278.3 3.1 3 Sulfur and fluorine enhance electronegativity; carboxylic acid improves hydrogen bonding.

*Estimated based on structural similarity.

Key Observations :

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy, ethoxy): Increase aromatic ring electron density, affecting reactivity in electrophilic substitutions .
    • Hydrophobic Groups (e.g., tert-butyl, benzyl): Elevate logP values, enhancing membrane permeability but reducing aqueous solubility .
    • Heteroatoms (e.g., sulfur in and ): Modify polarity and binding interactions with biological targets.
  • Stereochemical Considerations :
    • The Z-configuration in the target compound and analogs ensures conjugation between the benzofuran core and substituents, critical for UV-Vis absorption and photoactivity .

Bioactivity and Target Interactions

  • Bioactivity Clustering :

    • Compounds with benzofuran cores and similar side chains cluster together in bioactivity profiles, suggesting shared modes of action (e.g., kinase inhibition or antimicrobial activity) .
    • For example, sulfur-containing analogs () show enhanced activity against bacterial targets due to thiophene/sulfonyl groups’ electrophilic character .
  • Protein Binding: The methoxy and ethoxy groups in the target and facilitate hydrogen bonding with polar residues (e.g., serine, tyrosine) in enzyme active sites.

Computational and Patent Landscape

  • Structural Similarity Algorithms :

    • Graph-based comparisons (as in ) highlight conserved benzofuran substructures across analogs, while bit-vector methods prioritize functional group similarity.
    • The tert-butyl group in and ethoxy in are flagged as "key differentiating features" in patent searches .
  • Patent Relevance :

    • Analogs with ester side chains (target, ) are frequently patented for drug delivery applications, while carboxylic acid derivatives () dominate agrochemical patents .

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